1-(4-Chloro-1,3-benzothiazol-2-yl)-3-propylurea;hydrate
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Overview
Description
1-(4-Chloro-1,3-benzothiazol-2-yl)-3-propylurea;hydrate is a chemical compound that belongs to the class of benzothiazole derivatives Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Chloro-1,3-benzothiazol-2-yl)-3-propylurea;hydrate typically involves the reaction of 4-chloro-1,3-benzothiazole with propyl isocyanate under controlled conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene, with the presence of a base like triethylamine to facilitate the reaction. The product is then purified through recrystallization or chromatography techniques.
Industrial Production Methods
In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification steps are optimized to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
1-(4-Chloro-1,3-benzothiazol-2-yl)-3-propylurea;hydrate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The chloro group in the benzothiazole ring can be substituted with other nucleophiles like amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Amines or thiols in the presence of a base like sodium hydroxide or potassium carbonate.
Major Products Formed
Oxidation: Formation of corresponding sulfoxides or sulfones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzothiazole derivatives.
Scientific Research Applications
1-(4-Chloro-1,3-benzothiazol-2-yl)-3-propylurea;hydrate has several scientific research applications, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(4-Chloro-1,3-benzothiazol-2-yl)-3-propylurea;hydrate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(4-Chloro-1,3-benzothiazol-2-yl)phenol
- 1-(4-Chloro-2-imino-benzothiazol-3-yl)-2-phenoxy-ethanone
- N-(4-chloro-1,3-benzothiazol-2-yl)nicotinamide
Uniqueness
1-(4-Chloro-1,3-benzothiazol-2-yl)-3-propylurea;hydrate stands out due to its unique combination of the benzothiazole ring and the propylurea moiety. This structural feature imparts distinct chemical and biological properties, making it a valuable compound for various research and industrial applications.
Properties
CAS No. |
926030-41-3 |
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Molecular Formula |
C11H14ClN3O2S |
Molecular Weight |
287.77 g/mol |
IUPAC Name |
1-(4-chloro-1,3-benzothiazol-2-yl)-3-propylurea;hydrate |
InChI |
InChI=1S/C11H12ClN3OS.H2O/c1-2-6-13-10(16)15-11-14-9-7(12)4-3-5-8(9)17-11;/h3-5H,2,6H2,1H3,(H2,13,14,15,16);1H2 |
InChI Key |
JZXRNWQAIQHBTL-UHFFFAOYSA-N |
Canonical SMILES |
CCCNC(=O)NC1=NC2=C(S1)C=CC=C2Cl.O |
Origin of Product |
United States |
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